3-O-Methyldopa Monohydrate is a significant metabolite of L-DOPA, primarily associated with the treatment of Parkinson's disease. It is produced through the methylation of L-DOPA by the enzyme catechol-O-methyltransferase, utilizing S-adenosyl methionine as a cofactor. This compound has garnered attention due to its pharmacological effects and implications in the management of dopaminergic therapies.
The synthesis of 3-O-Methyldopa occurs enzymatically via catechol-O-methyltransferase, which catalyzes the transfer of a methyl group from S-adenosyl methionine to L-DOPA. This reaction is crucial for regulating the levels of L-DOPA and its metabolites in the body.
The enzymatic conversion involves several steps:
The molecular formula for 3-O-Methyldopa is , representing its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a phenolic structure with hydroxyl groups that contribute to its biological activity.
3-O-Methyldopa participates in various biochemical reactions:
The primary reactions involving 3-O-Methyldopa include:
The mechanism by which 3-O-Methyldopa exerts its effects involves several pathways:
Research indicates that elevated levels of 3-O-Methyldopa correlate with increased side effects in patients receiving L-DOPA therapy, emphasizing its role as both a metabolite and an active participant in dopaminergic signaling pathways .
Studies have shown that 3-O-Methyldopa has a half-life of approximately 15 hours, significantly longer than that of L-DOPA (about one hour), which contributes to its accumulation in plasma during prolonged treatment regimens .
3-O-Methyldopa serves several important roles in clinical and research settings:
Systematic Nomenclature:3-O-Methyldopa Monohydrate is systematically named as 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid monohydrate. Its molecular formula is C₁₀H₁₅NO₅ (including the water molecule), with a molecular weight of 229.23 g/mol [3] [5] [6]. Common synonyms include 3-Methoxy-L-tyrosine monohydrate, 3-O-Methyl-L-DOPA monohydrate, and 3-OMD [2] [8].
Stereochemistry and Crystallography:The compound features an L-chiral center at the α-carbon of the alanine side chain, confirmed by the absolute configuration descriptor [C@H] in its SMILES notation: O=C([C@H](CC1=CC=C(C(OC)=C1)O)N)O.O
[3] [6]. X-ray diffraction studies indicate that the monohydrate form stabilizes the crystal lattice through hydrogen bonding between the carboxylate group, amine group, and water molecules [5] [8]. The methoxy group at the 3-position of the phenyl ring and the para-hydroxyl group are critical for its molecular interactions [2].
Table 1: Nomenclature and Identifiers
Category | Details |
---|---|
IUPAC Name | 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid monohydrate |
Molecular Formula | C₁₀H₁₅NO₅ |
CAS Number | 200630-46-2 |
Synonyms | 3-OMD, 3-Methoxy-L-tyrosine monohydrate, 3-O-Methyl-L-DOPA monohydrate |
SMILES | O=C([C@H](CC1=CC=C(C(OC)=C1)O)N)O.O |
InChI Key | IDRRCKUGGXLORG-FJXQXJEOSA-N |
Enzymatic Methylation:3-O-Methyldopa (3-OMD) is primarily synthesized in vivo via the enzymatic methylation of L-DOPA (Levodopa) by catechol-O-methyltransferase (COMT). This reaction occurs in the presence of the cofactor S-adenosyl methionine (SAM), transferring a methyl group to the 3-hydroxyl position of L-DOPA’s catechol ring [2] [7]. The reaction kinetics favor 3-OMD accumulation due to its longer half-life (~15 hours) compared to L-DOPA (~1 hour) [2] [9].
Laboratory Synthesis:Industrial production involves chemical methylation of L-DOPA using methyl iodide (CH₃I) under alkaline conditions. The monohydrate form is crystallized from aqueous solutions, confirmed by techniques like HPLC and mass spectrometry [8]. Key impurities monitored include unmetabolized L-DOPA and dopamine, controlled to levels <0.1% [9].
Table 2: Synthesis and Analytical Detection Methods
Synthesis Method | Key Conditions | Analytical Methods |
---|---|---|
COMT Enzymatic Reaction | S-adenosyl methionine, pH 7.4, 37°C | HPLC-fluorescence (λₑₓ=280 nm) |
Chemical Methylation | L-DOPA + CH₃I/NaOH, 25°C | LC-MS (m/z=211.22 for aglycone) |
Purification | Aqueous recrystallization | NMR (¹H, 13C), X-ray diffraction |
Physical Properties:3-O-Methyldopa Monohydrate is a white to off-white crystalline powder [3] [5]. It exhibits moderate solubility in water (10 mg/mL, 43.6 mM at 25°C) and dimethyl sulfoxide (DMSO), but is insoluble in nonpolar solvents like corn oil [3] [7]. Its logP (partition coefficient) is approximately -1.5, indicating high hydrophilicity due to the ionizable carboxylate and amine groups [6]. The compound melts with decomposition above 200°C [5].
Stability and Degradation:The monohydrate form is hygroscopic and requires storage under anhydrous conditions at 4°C to prevent dehydration or oxidation [5] [8]. In solution, it is stable at pH 4–6 but degrades under alkaline conditions via hydrolysis or oxidation. Primary degradation products include vanillactic acid (from transamination) and quinone derivatives (from oxidation) [2] [6].
Table 3: Physicochemical Parameters
Property | Value |
---|---|
Appearance | White to off-white crystalline solid |
Solubility (Water) | 43.6 mM (10 mg/mL) at 25°C |
Solubility (DMSO) | 47.3 mM (10 mg/mL) |
pKa (Carboxyl group) | ~2.2 |
pKa (Amino group) | ~9.1 |
Storage Stability | -20°C (3 years), 4°C (2 years, sealed) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: